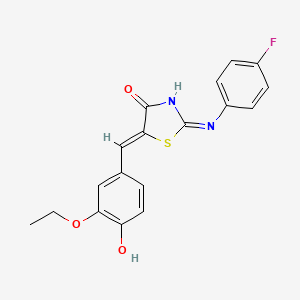![molecular formula C16H13ClFN5OS B12132167 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12132167.png)
2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-アミノ-5-(3-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-フルオロフェニル)アセトアミドは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。この化合物は、様々な生物学的活性で知られているトリアゾール環の存在によって特徴付けられます。
準備方法
2-{[4-アミノ-5-(3-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-フルオロフェニル)アセトアミドの合成は、一般的に容易に入手可能な出発物質から始まる複数のステップを伴います。一般的な合成経路の1つは、3-クロロベンゾニトリルとヒドラジン水和物を反応させて3-クロロベンゾヒドラジドを生成することです。この中間体は、次に二硫化炭素と水酸化カリウムと反応させて対応するジチオカルバザートを生成します。ジチオカルバザートは、ヒドラジン水和物と環化してトリアゾール環を生成します。最後に、トリアゾール誘導体は、3-フルオロアニリンと無水酢酸と反応させて目的の化合物を生成します。
この化合物の工業的生産方法は、反応条件(温度、圧力、溶媒の選択など)を最適化して、収率と純度を最大限に高めることを含む場合があります。連続フローリアクターと自動合成プラットフォームの使用は、生産プロセスの効率とスケーラビリティを向上させることもできます。
化学反応の分析
2-{[4-アミノ-5-(3-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-フルオロフェニル)アセトアミドは、次を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化させて、対応するスルホキシドやスルホンを生成できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、トリアゾール環や他の官能基を還元するために実施できます。
置換: この化合物は、求核置換反応を起こす可能性があり、その際、アミノ基やクロロ基が、アルキル基やアリール基などの他の求核剤に置換されます。
加水分解: この化合物は、酸性または塩基性条件下で加水分解されて、対応するカルボン酸とアミン誘導体を生成できます。
これらの反応で使用される一般的な試薬と条件には、エタノール、メタノール、ジクロロメタンなどの溶媒、ならびにパラジウム炭素や硫酸銅などの触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究への応用
2-{[4-アミノ-5-(3-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-フルオロフェニル)アセトアミドは、次を含む幅広い科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成のための構成ブロックとして、また配位化学における配位子として使用されます。
生物学: これは、抗菌作用、抗真菌作用、抗癌作用などの潜在的な生物学的活性について研究されています。
医学: この化合物は、様々な疾患の治療のための薬物候補など、潜在的な治療用途について調査されています。
産業: これは、ポリマーやコーティングなどの新素材の開発に使用され、農薬や医薬品の合成のための前駆体として使用されます。
科学的研究の応用
2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用機序
2-{[4-アミノ-5-(3-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-フルオロフェニル)アセトアミドの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を阻害し、様々な生物学的効果をもたらす可能性があります。例えば、代謝経路を妨害することによって微生物の増殖を阻害したり、特定のシグナル伝達経路を活性化することによって癌細胞のアポトーシスを誘導したりする可能性があります。
類似の化合物との比較
2-{[4-アミノ-5-(3-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-フルオロフェニル)アセトアミドは、次のような他の類似の化合物と比較できます。
2-アミノ-5-(4-クロロフェニル)-1,3,4-チアジアゾール: この化合物は、類似の構造をしていますが、トリアゾール環の代わりにチアジアゾール環を持っています。これは、抗菌作用と抗真菌作用で知られています。
2-アミノ-5-(4-クロロフェニル)-1,3,4-オキサジアゾール: この化合物は、オキサジアゾール環を含んでおり、その潜在的な抗ウイルス作用と抗癌作用について研究されています。
2-{[4-(4-クロロフェニル)-5-(4-ピリジニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,4-ジメトキシフェニル)アセトアミド: この化合物は、類似のトリアゾール環を持っていますが、置換基が異なり、その潜在的な治療用途について調査されています。
類似化合物との比較
2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide can be compared with other similar compounds, such as:
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: This compound has a similar structure but contains a thiadiazole ring instead of a triazole ring. It is known for its antimicrobial and antifungal activities.
2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole: This compound contains an oxadiazole ring and is studied for its potential antiviral and anticancer properties.
2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide: This compound has a similar triazole ring but different substituents, and it is investigated for its potential therapeutic applications.
特性
分子式 |
C16H13ClFN5OS |
|---|---|
分子量 |
377.8 g/mol |
IUPAC名 |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H13ClFN5OS/c17-11-4-1-3-10(7-11)15-21-22-16(23(15)19)25-9-14(24)20-13-6-2-5-12(18)8-13/h1-8H,9,19H2,(H,20,24) |
InChIキー |
YVKNBCUIJYRKMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132092.png)

![(5Z)-2-(3-methylphenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12132106.png)
![Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12132122.png)
![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine](/img/structure/B12132124.png)
![2-[(difluoromethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12132127.png)

![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B12132139.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12132144.png)

![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B12132150.png)


}-N-(5-chloro-2-m ethylphenyl)acetamide](/img/structure/B12132179.png)
